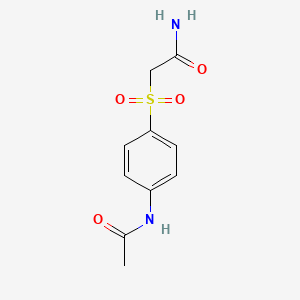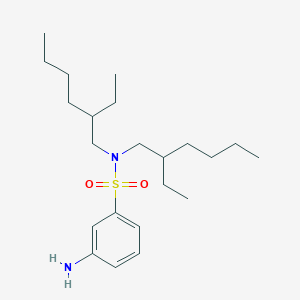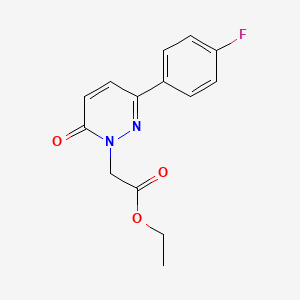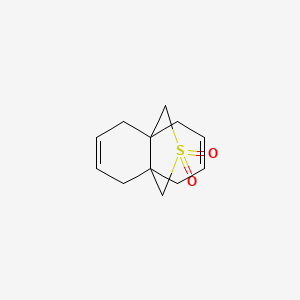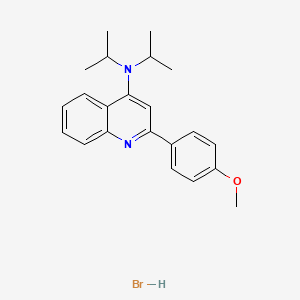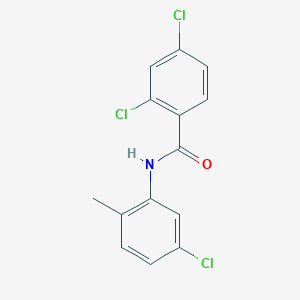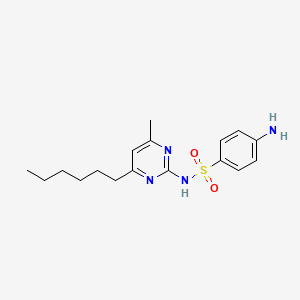
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride is a chemical compound with the IUPAC name 3-(diethylamino)propyl 3-methyl-2-phenylpentanoate hydrochloride . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves the esterification of 3-methyl-2-phenylpentanoic acid with 3-(diethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)propylamine: Used as a hardener in epoxy coatings and as a building block in the pigment industry.
N-(3-(Diethylamino)propyl)-N-methylacrylamide: Utilized in the synthesis of thermo- and pH-responsive polymers.
Uniqueness
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride stands out due to its specific ester structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
78372-13-1 |
|---|---|
Fórmula molecular |
C19H32ClNO2 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-5-16(4)18(17-12-9-8-10-13-17)19(21)22-15-11-14-20(6-2)7-3;/h8-10,12-13,16,18H,5-7,11,14-15H2,1-4H3;1H |
Clave InChI |
ZDVVRNMAYCCDDV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



